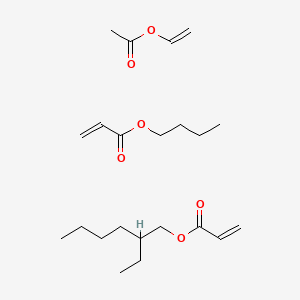
Butyl prop-2-enoate;ethenyl acetate;2-ethylhexyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl prop-2-enoate, ethenyl acetate, and 2-ethylhexyl prop-2-enoate are organic compounds that are commonly used in the production of polymers and copolymers. These compounds are known for their versatility and are used in various industrial applications due to their unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl prop-2-enoate, ethenyl acetate, and 2-ethylhexyl prop-2-enoate typically involves esterification reactions. For butyl prop-2-enoate, butanol reacts with acrylic acid in the presence of an acid catalyst. Ethenyl acetate is synthesized by the reaction of ethylene with acetic acid in the presence of a palladium catalyst. 2-Ethylhexyl prop-2-enoate is prepared by reacting 2-ethylhexanol with acrylic acid under acidic conditions .
Industrial Production Methods
Industrial production of these compounds often involves continuous processes to ensure high yield and purity. For example, the production of ethenyl acetate involves the use of a fixed-bed reactor where ethylene and acetic acid are continuously fed, and the product is continuously removed .
化学反応の分析
Types of Reactions
Butyl prop-2-enoate, ethenyl acetate, and 2-ethylhexyl prop-2-enoate undergo various chemical reactions, including:
Polymerization: These compounds can undergo free radical polymerization to form polymers and copolymers.
Esterification and Transesterification: They can react with alcohols and acids to form different esters.
Hydrolysis: These esters can be hydrolyzed to their corresponding alcohols and acids under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties.
Esterification: Different esters depending on the reactants used.
Hydrolysis: Corresponding alcohols and acids.
科学的研究の応用
Butyl prop-2-enoate, ethenyl acetate, and 2-ethylhexyl prop-2-enoate have numerous applications in scientific research:
Chemistry: Used as monomers in the synthesis of polymers and copolymers.
Biology: Utilized in the preparation of biocompatible materials.
Medicine: Employed in drug delivery systems and medical adhesives.
Industry: Used in coatings, adhesives, and sealants due to their excellent adhesive properties.
作用機序
The mechanism of action of these compounds primarily involves their ability to undergo polymerization and form long-chain polymers. The molecular targets and pathways involved include the initiation, propagation, and termination steps of free radical polymerization. These steps are facilitated by the presence of initiators and the reactive double bonds in the monomers .
類似化合物との比較
Similar Compounds
- Methyl methacrylate
- Ethyl acrylate
- Butyl acrylate
Uniqueness
Butyl prop-2-enoate, ethenyl acetate, and 2-ethylhexyl prop-2-enoate are unique due to their specific chemical structures, which impart distinct properties such as flexibility, adhesion, and resistance to environmental factors. These properties make them suitable for a wide range of applications compared to other similar compounds .
特性
CAS番号 |
28040-72-4 |
|---|---|
分子式 |
C22H38O6 |
分子量 |
398.5 g/mol |
IUPAC名 |
butyl prop-2-enoate;ethenyl acetate;2-ethylhexyl prop-2-enoate |
InChI |
InChI=1S/C11H20O2.C7H12O2.C4H6O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-5-6-9-7(8)4-2;1-3-6-4(2)5/h6,10H,3-5,7-9H2,1-2H3;4H,2-3,5-6H2,1H3;3H,1H2,2H3 |
InChIキー |
UMNNKDMMAPRBEO-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C.CC(=O)OC=C |
関連するCAS |
28040-72-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















